4,6-Dibromo-2-benzofuran-1,3-dione
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Overview
Description
4,6-Dibromo-2-benzofuran-1,3-dione is a brominated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-benzofuran-1,3-dione typically involves the bromination of benzofuran derivatives. One common method is the bromination of 2-benzofuran-1,3-dione using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran core .
Scientific Research Applications
4,6-Dibromo-2-benzofuran-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound is explored for its use in organic electronics and as a precursor for the synthesis of conductive polymers.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . In materials science, its unique electronic properties are utilized to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dibromo-2-benzofuran-1,3-dione is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of enzyme inhibitors or advanced materials .
Properties
CAS No. |
41635-06-7 |
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Molecular Formula |
C8H2Br2O3 |
Molecular Weight |
305.91 g/mol |
IUPAC Name |
4,6-dibromo-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Br2O3/c9-3-1-4-6(5(10)2-3)8(12)13-7(4)11/h1-2H |
InChI Key |
ZKBFMTWQQKMTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC2=O)Br)Br |
Origin of Product |
United States |
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